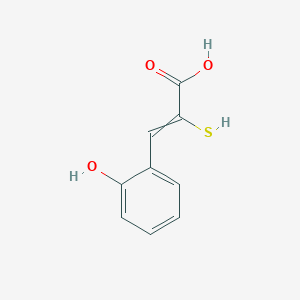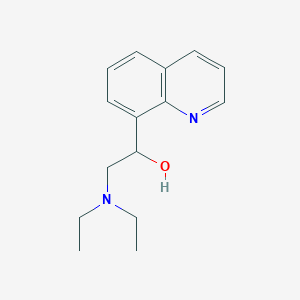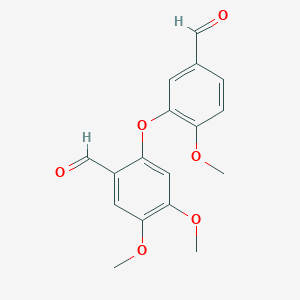![molecular formula C12H13BrO B14740774 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 1605-15-8](/img/structure/B14740774.png)
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-7-oxabicyclo[410]heptane is a bicyclic compound characterized by the presence of a bromophenyl group and an oxabicycloheptane structure
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method is the reaction of 4-bromophenyl-substituted alkenes with carbenes, which are generated in situ from diazo compounds. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a transition metal complex. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the oxabicycloheptane structure provides rigidity and spatial orientation. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane include:
1-Phenylbicyclo[4.1.0]heptane: Lacks the bromine atom, resulting in different reactivity and applications.
Bicyclo[4.1.0]heptane: The parent compound without any substituents, used as a reference in studies of substituted derivatives.
7,7-Dichlorobicyclo[4.1.0]heptane: Contains chlorine atoms instead of bromine, leading to different chemical properties and uses The uniqueness of 1-(4-Bromophenyl)-7-oxabicyclo[41
Propiedades
Número CAS |
1605-15-8 |
|---|---|
Fórmula molecular |
C12H13BrO |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H13BrO/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14-12/h4-7,11H,1-3,8H2 |
Clave InChI |
FGFUUZSREMEXBN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


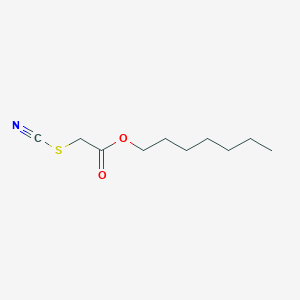
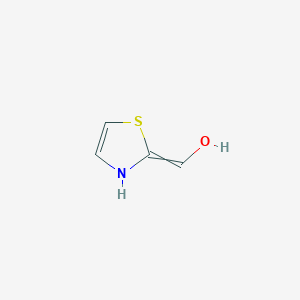
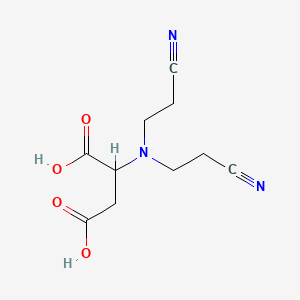
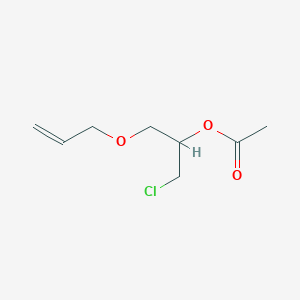
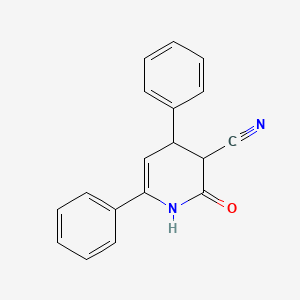
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)

